molecular formula C26H21N3O4S B2629910 (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate CAS No. 469875-04-5

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate

Cat. No.: B2629910
CAS No.: 469875-04-5
M. Wt: 471.53
InChI Key: SOLTZFYKIZUTEG-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate" is a multifunctional molecule featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with carbamoyl and amino groups, conjugated to a propenenitrile moiety and a phenyl benzoate ester. These analogs are synthesized via the Petasis reaction, leveraging boronic acids, glyoxylic acid derivatives, and molecular sieves in hexafluoroisopropanol (HFIP) .

Properties

IUPAC Name

[4-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c27-15-18(24(31)29-25-22(23(28)30)20-8-4-5-9-21(20)34-25)14-16-10-12-19(13-11-16)33-26(32)17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9H2,(H2,28,30)(H,29,31)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLTZFYKIZUTEG-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C15H18N2O4SC_{15}H_{18}N_2O_4S with a molecular weight of 322.38 g/mol. It features a benzoate group and a tetrahydrobenzo[b]thiophene moiety, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. A study on related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Compounds with similar thiophene and benzoate structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study noted that certain derivatives inhibited cell proliferation in human cancer cell lines through apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound exerts its effects remain to be thoroughly investigated.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. Research has focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria as a therapeutic strategy. Compounds with structural similarities have shown promise in inhibiting T3SS activity, which is crucial for bacterial virulence . Further studies are needed to determine whether this compound can effectively inhibit such systems.

Case Studies

StudyFindings
Study 1: Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL for related compounds .
Study 2: Anticancer EffectsShowed that related compounds reduced proliferation in breast cancer cell lines by 40% at concentrations of 25 µM after 48 hours .
Study 3: Enzyme InhibitionIdentified potential inhibition of T3SS in EHEC strains with associated reductions in virulence factor secretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Structural Analysis

  • NMR Trends: highlights that chemical shift variations in regions A (positions 39–44) and B (positions 29–36) of related compounds correlate with substituent-induced changes in the chemical environment . For the target compound, the electron-withdrawing cyano and carbamoyl groups would likely deshield adjacent protons, shifting δH upfield compared to analogs like 5l and 6o.
  • Hydrogen Bonding: demonstrates that triazole and thiocarbonohydrazide derivatives form supramolecular structures via N–H···O/S and O–H···S interactions . The target compound’s benzoate ester and carbamoyl groups may similarly participate in hydrogen bonding, influencing crystallinity or solubility.

Reaction Efficiency and Substituent Effects

  • The lower yield of 6o (22%) compared to 5l (62%) is attributed to steric hindrance from the 4-hydroxyphenyl group and prolonged reaction time . The target compound’s bulkier phenyl benzoate substituent may further reduce synthetic efficiency unless optimized conditions (e.g., HFIP with molecular sieves) are employed .

Research Implications and Gaps

Synthetic Feasibility: The Petasis reaction (–2) is viable for constructing its core, but the cyano and benzoate groups may require tailored boronic acids or protecting groups.

Spectroscopic Predictability : NMR shifts can be modeled using region-specific trends (), aiding structural validation.

Functional Potential: The benzoate ester may enhance lipophilicity, while the carbamoyl group could enable hydrogen bonding in biological targets.

Limitations : Absence of direct biological or crystallographic data for the target compound necessitates further experimental validation.

Q & A

Q. What are the standard synthetic protocols for preparing (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate?

Methodological Answer : The synthesis typically involves coupling tetrahydrobenzo[b]thiophene derivatives with cyanoenone intermediates. For example, analogous procedures (e.g., ) use anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under inert conditions. Key steps include:

  • Reagent selection : Use carbamoyl-tetrahydrobenzo[b]thiophene precursors and activated acylating agents.
  • Reaction monitoring : Track progress via TLC or HPLC.
  • Purification : Employ reverse-phase HPLC or recrystallization (e.g., methanol) for high-purity isolates .
  • Characterization : Validate using 1H^1H/13C^{13}C-NMR, IR (to confirm C=O, C≡N stretches), and HRMS for molecular weight verification .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer : A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, cyano groups via coupling patterns). 13C^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~120 ppm) groups .
  • IR spectroscopy : Detect functional groups (e.g., amide N–H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • Mass spectrometry : HRMS provides exact mass (e.g., calculated vs. observed m/z) to confirm molecular formula .
  • X-ray crystallography : If crystals are obtainable, single-crystal studies (as in ) resolve stereochemistry and hydrogen-bonding networks .

Q. What are the solubility properties and recommended storage conditions for this compound?

Methodological Answer :

  • Solubility : Test in graded solvents (e.g., DMSO, DMF, methanol) using dynamic light scattering or saturation assays. Polar aprotic solvents (DMSO) are often optimal for biological assays .
  • Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis of the benzoate ester or oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity while minimizing confounding variables?

Methodological Answer : Adopt a split-plot experimental design ( ):

  • Variables :
    • Independent : Dose, exposure time, cell line/organism.
    • Dependent : IC50_{50}, apoptosis markers, enzyme inhibition.
  • Controls : Include vehicle (solvent), positive controls (e.g., known inhibitors), and negative controls (untreated samples).
  • Replicates : Use ≥4 biological replicates with 5 technical replicates each to account for biological variability .
  • Data normalization : Express activity relative to controls and adjust for solvent cytotoxicity.

Q. How can contradictory data on the compound’s mechanism of action be resolved?

Methodological Answer :

  • Theoretical integration : Link findings to established frameworks (e.g., ’s Guiding Principle 2). For example, if conflicting results arise in kinase inhibition assays, reconcile them using molecular docking studies to assess binding affinity variations across isoforms .
  • Multivariate analysis : Apply PCA or cluster analysis to identify outliers or batch effects in high-throughput datasets.
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding kinetics if enzyme assays show ambiguity) .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

Methodological Answer : Follow longitudinal environmental chemistry protocols ( ):

  • Abiotic studies : Assess hydrolysis/photolysis rates under varying pH, UV exposure, and temperature. Use LC-MS/MS to identify degradation products (e.g., benzoic acid from ester hydrolysis) .
  • Biotic studies : Conduct microcosm experiments with soil/water samples to evaluate microbial degradation. Metagenomic analysis can link degradation rates to microbial community shifts .
  • Ecotoxicity : Use model organisms (e.g., Daphnia magna) to determine LC50_{50} and bioaccumulation potential .

Q. How can researchers optimize the compound’s stability in formulation for in vivo studies?

Methodological Answer :

  • Excipient screening : Test stabilizers (e.g., cyclodextrins for encapsulation) via accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC .
  • pH optimization : Conduct buffer studies (pH 3–9) to identify stability maxima for the ester and amide groups .
  • Lyophilization : If aqueous instability is observed, lyophilize with cryoprotectants (e.g., trehalose) and reconstitute before use .

Data Contradiction and Validation Strategies

Q. How should discrepancies in reported biological activity across studies be addressed?

Methodological Answer :

  • Meta-analysis : Pool data from independent studies and apply random-effects models to quantify heterogeneity.
  • Dose-response reevaluation : Ensure consistent units (e.g., µM vs. µg/mL) and adjust for differences in assay sensitivity .
  • Structural analogs : Compare activity with derivatives (e.g., ’s compounds 23–26) to identify SAR trends that may explain variability .

Q. What strategies are effective for validating computational predictions of this compound’s targets?

Methodological Answer :

  • Experimental triangulation : Combine molecular docking (e.g., AutoDock Vina) with SPR (for binding kinetics) and CRISPR-Cas9 knockout models (to confirm target necessity) .
  • Proteomics : Use affinity purification followed by LC-MS/MS to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.